molecular formula C13H10FNO2 B1449979 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde CAS No. 1994987-34-6

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

Cat. No.: B1449979
CAS No.: 1994987-34-6
M. Wt: 231.22 g/mol
InChI Key: IZLTYMVYHBYQST-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 5-fluoro-2-methoxypyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the benzaldehyde moiety and the 5-fluoro-2-methoxypyridin-4-yl group.

    Oxidation: The resulting intermediate can be oxidized to form the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by efficient oxidation processes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid.

    Reduction: 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine
  • 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid
  • 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzyl alcohol

Uniqueness

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde is unique due to the presence of both the aldehyde group and the 5-fluoro-2-methoxypyridin-4-yl moiety

Properties

IUPAC Name

3-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13-6-11(12(14)7-15-13)10-4-2-3-9(5-10)8-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLTYMVYHBYQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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